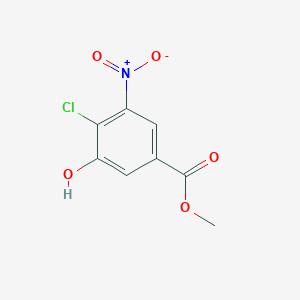

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

Overview

Description

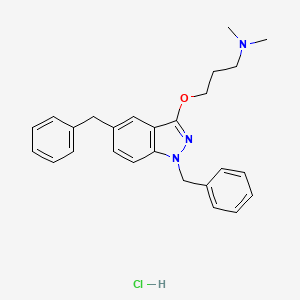

“Methyl 4-chloro-3-hydroxy-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6ClNO5 . It is also known by other names such as “4-Chloro-3-hydroxy-5-nitro-benzoic acid methyl ester” and "Benzoic acid, 4-chloro-3-hydroxy-5-nitro-, methyl ester" .

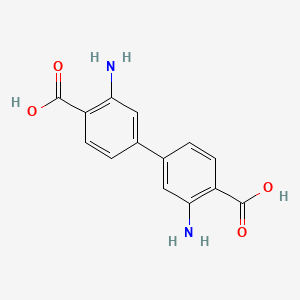

Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-3-hydroxy-5-nitrobenzoate” consists of a benzene ring substituted with a methyl ester group, a chlorine atom, a hydroxyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-hydroxy-5-nitrobenzoate” has a molecular weight of 231.59 . The predicted boiling point is 375.8±42.0 °C, and the predicted density is 1.548±0.06 g/cm3 . The predicted pKa is 6.57±0.25 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, focusing on six unique fields:

Pharmaceutical Development

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is extensively used in pharmaceutical research as a precursor for synthesizing various bioactive compounds. Its structural framework allows for modifications that can lead to the development of new drugs with potential therapeutic effects, particularly in antimicrobial and anti-inflammatory treatments .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate. Its functional groups (chloro, hydroxy, and nitro) make it a versatile building block for synthesizing more complex molecules. Researchers utilize it to create derivatives that can be used in various chemical reactions and processes .

Material Science

The compound is also significant in material science, where it is used to develop new materials with specific properties. For instance, its derivatives can be incorporated into polymers to enhance their thermal stability and mechanical strength. This application is crucial for creating advanced materials for industrial use .

Agricultural Chemistry

In agricultural research, Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is investigated for its potential as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in ways that can inhibit the growth of pests or weeds, making it a candidate for developing new agrochemicals .

Environmental Chemistry

Environmental chemists study this compound for its potential impact on ecosystems. Its stability and reactivity are analyzed to understand how it behaves in different environmental conditions. This research helps in assessing the environmental risks associated with its use and in developing strategies for its safe disposal .

Analytical Chemistry

In analytical chemistry, Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is used as a standard or reference compound. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in the measurement of various chemical substances.

These applications highlight the versatility and importance of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate in scientific research across multiple disciplines. If you need more detailed information on any specific application, feel free to ask!

ChemicalBook Thermo Fisher Scientific VWR Molport ChemicalBook : Thermo Fisher Scientific

properties

IUPAC Name |

methyl 4-chloro-3-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISBPFIZGNICMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate | |

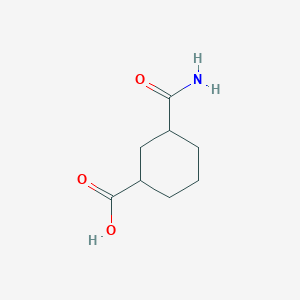

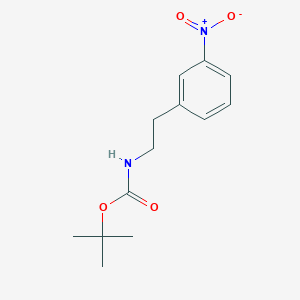

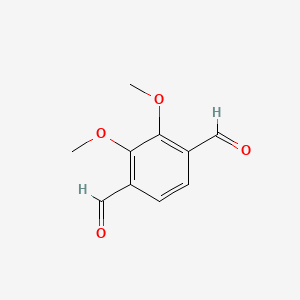

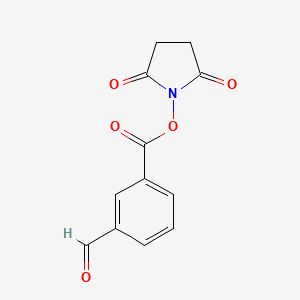

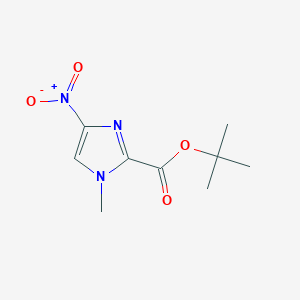

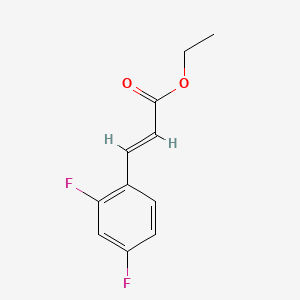

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)

![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)